

Spectroscopic Profile of 2-Amino-4,5-difluorobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4,5-difluorobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4,5-difluorobenzoic acid**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its spectral characteristics, the experimental protocols for obtaining these data, and a generalized workflow for spectroscopic analysis.

Spectroscopic Data Summary

The spectroscopic data for **2-Amino-4,5-difluorobenzoic acid** ($C_7H_5F_2NO_2$) are summarized below. These data are crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available databases indicate the existence of 1H and ^{13}C NMR spectra for **2-Amino-4,5-difluorobenzoic acid**, specific peak assignments and coupling constants are not readily accessible in summarized formats.^[1] However, based on the structure and data from analogous compounds, the following are the expected spectral features.

Table 1: Predicted 1H NMR Spectral Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.5 - 6.7	d	~9
H-6	7.6 - 7.8	d	~9
-NH ₂	4.5 - 5.5	br s	-
-COOH	10.0 - 12.0	br s	-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	168 - 172
C-F	145 - 155 (d, ¹ JCF)
C-F	140 - 150 (d, ¹ JCF)
C-NH ₂	140 - 145
C-H	115 - 120
C-H	100 - 105
C-COOH	110 - 115

Infrared (IR) and Raman Spectroscopy

A detailed vibrational analysis of **2-Amino-4,5-difluorobenzoic acid** has been conducted, including both experimental and theoretical studies of its Fourier-transform infrared (FT-IR) and FT-Raman spectra in the solid phase.[2][3] The key vibrational frequencies are attributed to the functional groups present in the molecule.

Table 3: Key FT-IR and FT-Raman Vibrational Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3300	Medium	N-H stretching (asymmetric and symmetric)
~3100 - 2500	Broad	O-H stretching (carboxylic acid)
~1680 - 1660	Strong	C=O stretching (carboxylic acid)
~1620 - 1580	Medium	N-H bending
~1550 - 1450	Strong	Aromatic C=C stretching
~1300 - 1200	Strong	C-N stretching
~1200 - 1100	Strong	C-F stretching

Mass Spectrometry (MS)

Specific mass spectrometry data for **2-Amino-4,5-difluorobenzoic acid** is not widely published. However, the fragmentation pattern can be predicted based on the behavior of similar aromatic carboxylic acids. The molecular ion peak $[M]^+$ is expected at m/z 173.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Predicted Fragment Ion
173	$[C_7H_5F_2NO_2]^+$ (Molecular Ion)
155	$[M - H_2O]^+$
128	$[M - COOH]^+$
100	$[C_5H_2F_2N]^+$

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of **2-Amino-4,5-difluorobenzoic acid** in a suitable solvent is expected to show absorption bands characteristic of a substituted benzoic acid. The exact

positions of the absorption maxima (λ_{max}) will be influenced by the solvent polarity.

Table 5: Predicted UV-Visible Absorption Data

Transition	Predicted λ_{max} (nm)
$\pi \rightarrow \pi$	~210 - 230
$\pi \rightarrow \pi$	~270 - 290

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **2-Amino-4,5-difluorobenzoic acid**.

NMR Spectroscopy Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of **2-Amino-4,5-difluorobenzoic acid** for ^1H NMR or 20-50 mg for ^{13}C NMR.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
- Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
- Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool.
- Internal Standard: If the deuterated solvent does not contain an internal standard, a small amount of tetramethylsilane (TMS) can be added.
- Analysis: The sample is then placed in the NMR spectrometer for analysis.[4][5][6]

FT-IR Spectroscopy (KBr Pellet Method)

- Sample and KBr Preparation: Grind 1-2 mg of **2-Amino-4,5-difluorobenzoic acid** and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) separately in an agate mortar

and pestle to a fine powder.

- Mixing: Thoroughly mix the sample and KBr powders.
- Pellet Formation: Place the mixture into a pellet die and press under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Mass Spectrometry

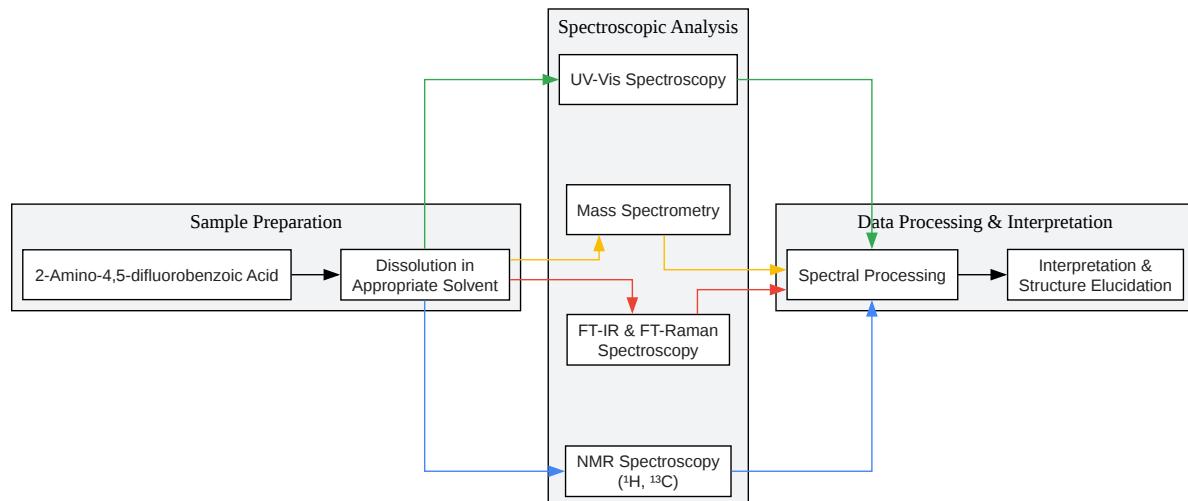
- Sample Preparation: Prepare a dilute solution of **2-Amino-4,5-difluorobenzoic acid** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) are common techniques.
- Analysis: Acquire the mass spectrum, observing the molecular ion and the fragmentation pattern.

UV-Visible Spectroscopy

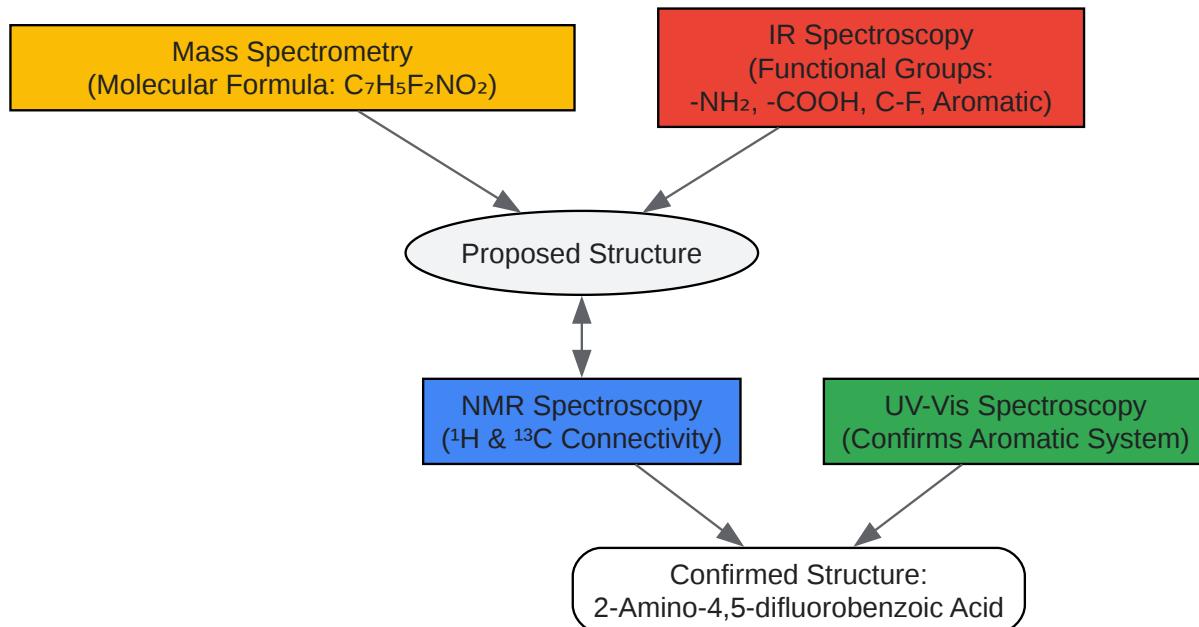
- Solution Preparation: Prepare a stock solution of **2-Amino-4,5-difluorobenzoic acid** in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
- Dilution: Prepare a series of dilutions from the stock solution to a concentration that gives an absorbance reading in the optimal range (typically 0.1 to 1.0).
- Analysis: Record the UV-Vis spectrum against a solvent blank over a suitable wavelength range (e.g., 200-400 nm).

Visualized Experimental Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical flow for structural elucidation.

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Caption: General workflow for the spectroscopic analysis of **2-Amino-4,5-difluorobenzoic acid**.



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Caption: Logical flow for the structural elucidation using combined spectroscopic data.

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References

- 1. Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. synquestlabs.com [synquestlabs.com]
- 5. mass spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. scilit.com [scilit.com]
- 11. rsc.org [rsc.org]
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